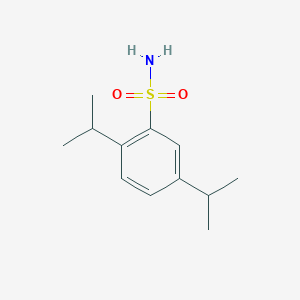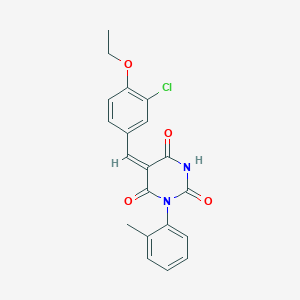
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide works by activating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferon, a type of protein that helps the immune system fight infections and cancer. This compound also disrupts the blood supply to tumors by causing the blood vessels to collapse, which deprives the tumor of oxygen and nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It also activates certain enzymes that play a role in the immune response. This compound has been shown to cause a decrease in the levels of certain proteins that are involved in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation is that it has been shown to be toxic to some normal cells, which could limit its use in cancer treatment. Additionally, this compound has been shown to have poor solubility in water, which could make it difficult to administer in a clinical setting.
Zukünftige Richtungen
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide research. One area of research is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of this compound in different types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, researchers are exploring ways to improve the solubility of this compound in water to make it more practical for use in a clinical setting.
Conclusion:
This compound is a synthetic compound that has shown promise in the treatment of cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. This compound has been shown to have anti-tumor activity in a variety of cancer cell lines, but it has also been shown to be toxic to some normal cells. Future research will focus on investigating the use of this compound in combination with other cancer treatments and in different types of cancer, as well as improving its solubility in water.
Synthesemethoden
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide can be synthesized using several methods, including a one-pot three-step reaction, a two-step reaction, and a four-step reaction. The most commonly used method involves the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form 2,6-dimethylphenylacetyl chloride. This is then reacted with morpholine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-6-5-7-12(2)16(11)17-15(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMSFGLEWNQHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)
![2-{3-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5064817.png)
![6-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5064820.png)
![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)

![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)
